molecular formula ClH15N5O4RhS B3342465 azane;rhodium(3+);chloride;sulfate CAS No. 21360-80-5

azane;rhodium(3+);chloride;sulfate

Cat. No.: B3342465
CAS No.: 21360-80-5
M. Wt: 319.58 g/mol
InChI Key: OOSRUSVOEZAAGX-UHFFFAOYSA-K
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Description

Azane;rhodium(3+);chloride;sulfate is a coordination compound consisting of azane (ammonia), rhodium in the +3 oxidation state, chloride ions, and sulfate ions. This compound is part of a broader class of coordination complexes that have significant applications in various fields due to their unique chemical properties.

Scientific Research Applications

Azane;rhodium(3+);chloride;sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.

    Biology: Investigated for its potential in biological imaging and as a therapeutic agent due to its unique coordination properties.

    Medicine: Explored for its anticancer properties, as rhodium complexes can interact with DNA and inhibit cancer cell growth.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azane;rhodium(3+);chloride;sulfate typically involves the reaction of rhodium(III) chloride with ammonia in the presence of sulfate ions. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as: [ \text{RhCl}_3 + \text{NH}_3 + \text{(NH}_4)_2\text{SO}_4 \rightarrow \text{[Rh(NH}_3)_5\text{Cl]}(\text{SO}_4)_2 ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Azane;rhodium(3+);chloride;sulfate undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: The rhodium center can participate in redox reactions, altering its oxidation state.

    Substitution Reactions: Ligands such as ammonia and chloride can be substituted by other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the rhodium center.

    Reducing Agents: Such as sodium borohydride, can reduce the rhodium center.

    Substitution Reactions: Typically involve ligands like phosphines or other amines under controlled temperature and pressure.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new coordination complexes with different ligands.

Mechanism of Action

The mechanism of action of azane;rhodium(3+);chloride;sulfate involves its interaction with molecular targets through coordination chemistry. The rhodium center can form bonds with various substrates, facilitating catalytic reactions. In biological systems, the compound can interact with biomolecules such as DNA, proteins, and enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ammonia Complexes: Such as [Co(NH3)6]Cl3, which have similar coordination chemistry but different metal centers.

    Rhodium Complexes: Such as [RhCl(PPh3)3], which have different ligands but the same metal center.

    Sulfate Complexes: Such as Pt(NH3)42, which have similar anionic components but different metal centers.

Uniqueness

Azane;rhodium(3+);chloride;sulfate is unique due to the combination of its ligands and metal center, which confer specific chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

azane;rhodium(3+);chloride;sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClH.5H3N.H2O4S.Rh/c;;;;;;1-5(2,3)4;/h1H;5*1H3;(H2,1,2,3,4);/q;;;;;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSRUSVOEZAAGX-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.N.[O-]S(=O)(=O)[O-].[Cl-].[Rh+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClH15N5O4RhS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20943920
Record name Rhodium(3+) chloride sulfate--ammonia (1/1/1/5)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21360-80-5
Record name Rhodium(2+), pentaamminechloro-, (OC-6-22)-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21360-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodium(2+), pentaamminechloro-, (OC-6-22)-, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021360805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodium(2+), pentaamminechloro-, (OC-6-22)-, sulfate (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Rhodium(3+) chloride sulfate--ammonia (1/1/1/5)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentaamminechlororhodium sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.300
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
azane;rhodium(3+);chloride;sulfate
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azane;rhodium(3+);chloride;sulfate
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azane;rhodium(3+);chloride;sulfate
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azane;rhodium(3+);chloride;sulfate
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azane;rhodium(3+);chloride;sulfate
Reactant of Route 6
azane;rhodium(3+);chloride;sulfate

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